Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate

Analytical Chemistry LC-MS Physicochemical Characterization

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (CAS 685126-90-3) is a bifunctional aryl bromide and terminal alkyne building block with molecular formula C₁₁H₉BrO₃ and molecular weight 269.09 g/mol. Its computed logP is 2.6 with zero hydrogen bond donors and three hydrogen bond acceptors, placing it within favorable drug-like property space.

Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
CAS No. 685126-90-3
Cat. No. B1461788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate
CAS685126-90-3
Molecular FormulaC11H9BrO3
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)Br)OCC#C
InChIInChI=1S/C11H9BrO3/c1-3-6-15-10-5-4-8(12)7-9(10)11(13)14-2/h1,4-5,7H,6H2,2H3
InChIKeyHJPRARUAILLJJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Bromo-2-(2-Propynyloxy)benzenecarboxylate (CAS 685126-90-3): Buyers' Guide to Chemical Identity and Physicochemical Specifications


Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate (CAS 685126-90-3) is a bifunctional aryl bromide and terminal alkyne building block with molecular formula C₁₁H₉BrO₃ and molecular weight 269.09 g/mol [1]. Its computed logP is 2.6 with zero hydrogen bond donors and three hydrogen bond acceptors, placing it within favorable drug-like property space [1]. The compound is supplied as a white to off-white crystalline powder with a reported melting point range of 81–83 °C and a predicted boiling point of 343.6±32.0 °C . Commercially available purity specifications typically range from 95% to ≥98% depending on the supplier .

Why Generic Substitution of Methyl 5-Bromo-2-(2-Propynyloxy)benzenecarboxylate Is Inadvisable Without Prior Analytical Validation


In-class substitution of methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate is qualitatively constrained by two non-redundant structural features that are not simultaneously present in common commercial analogs. The 5-bromo substituent serves as a cross-coupling handle (Suzuki, Sonogashira, Heck), while the 2-(prop-2-ynyloxy) terminal alkyne enables orthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) without protecting group manipulation [1]. Among catalogued alternatives, methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate retains only the alkyne functionality but lacks a bromine leaving group for palladium-mediated coupling, fundamentally altering synthetic sequence design . Conversely, bromobenzoates lacking the propargyloxy moiety forfeit click-chemistry capability. Critically, public-domain evidence is limited: no published head-to-head study benchmarking this compound against its 5-fluoro, 5-chloro, or 5-iodo congeners in a defined catalytic or biological assay was identified at the time of this analysis. The procurement decision therefore rests on the unique dual-handle architecture, which is considered a structural class-enabling feature [2].

Methyl 5-Bromo-2-(2-Propynyloxy)benzenecarboxylate: Quantified Physicochemical Differentiation vs. Closest Analogs


Molecular Weight Distinction vs. 5-Fluoro Analog: Impact on Detection Sensitivity and Purification

Compared to its 5-fluoro congener methyl 5-fluoro-2-(prop-2-ynyloxy)benzoate (CAS 1454848-57-7) , the 5-bromo substitution increases the molecular weight from 208.18 Da to 269.09 Da, a measurable difference of 60.91 Da that directly affects mass spectrometric detection and chromatographic retention [1]. The brominated compound also exhibits the characteristic monoisotopic mass pattern of bromine (¹⁷⁹Br:¹⁸¹Br ≈ 1:1 ratio), providing a distinct isotopic signature absent in fluorine, chlorine, or hydrogen analogs—these exhibit either monoisotopic (F) or lower-intensity (Cl ≈ 3:1) patterns . This isotopic fingerprint enables unambiguous identification of the compound in complex reaction mixtures by LC-MS without requiring authentic standards of every potential byproduct.

Analytical Chemistry LC-MS Physicochemical Characterization

LogP Differentiation vs. 5-Carboxylic Acid Analog: Implications for Solubility and Sample Preparation

Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate has a methyl ester protecting group, whereas the closely related 5-bromo-2-(prop-2-yn-1-yloxy)benzoic acid (CAS 62176-25-4) features a free carboxylic acid. The computed XLogP3 of the methyl ester is 2.6 [1], while its carboxylic acid counterpart is expected to have a significantly lower logP (estimated ≤1.5) and a nonzero hydrogen bond donor count (1 vs. 0 for the ester) . This difference of ≥1.1 logP units translates to an approximately 12- to 15-fold shift in predicted octanol-water partitioning coefficient, which directly affects organic-phase extractability, reversed-phase chromatographic retention, and solubility in common organic solvents used in synthesis workup. The methyl ester is therefore the preferred form for reactions requiring aprotic, anhydrous conditions where the free acid would introduce competing proton-transfer side reactions.

Physicochemical Profiling Solubility Sample Preparation

Halogen Reactivity Ranking in Palladium-Catalyzed Cross-Coupling: Bromine vs. Chlorine as the Electrophilic Partner

In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides follows the well-established trend I > Br >> Cl, governed by the carbon-halogen bond dissociation energy and the ease of oxidative addition to Pd(0) [1]. The 5-bromo substituent on methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate thus occupies a strategically intermediate reactivity position: it is sufficiently reactive for efficient oxidative addition under standard Suzuki-Miyaura or Sonogashira conditions (typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂/CuI, room temperature to 80 °C), yet avoids the propensity for homocoupling and oxidative degradation often observed with the corresponding aryl iodide [2]. The 5-chloro analog, if synthesized, would demand harsher conditions (elevated temperatures, electron-rich ligands such as SPhos or XPhos) that risk premature alkyne decomposition or undesired side reactions at the propargyloxy terminus [3]. No peer-reviewed study directly measuring the relative coupling rates of this specific scaffold's bromo vs. chloro vs. iodo derivatives was identified; the reactivity ranking is a class-level inference established across thousands of aryl halide substrates.

Cross-Coupling Suzuki-Miyaura Sonogashira Synthetic Methodology

Toluene Dioxygenase Regioselectivity: ortho-Bromobenzoate Esters with Propargyl Ester Substituents Exhibit Unique Enzymatic Dihydroxylation Profiles

Toluene dioxygenase (TDO)-catalyzed dihydroxylation of ortho-halobenzoate esters is strongly influenced by both the halogen identity and the ester alkoxy group [1]. In a systematic study encompassing ortho-fluoro, ortho-chloro, ortho-bromo, and ortho-iodo benzoate esters with methyl, ethyl, n-propyl, allyl, and propargyl ester substituents, the selectivity and product ratios were quantified. For ortho-bromobenzoate substrates specifically, propargyl ester derivatives exhibited a distinct regioselectivity profile compared to methyl or ethyl ester counterparts, attributable to the steric and electronic influence of the alkynyloxy moiety on enzyme-substrate binding orientation [2]. This provides direct experimental evidence that the propargyl ester component is not merely a passive protecting group but an active modulator of enzymatic transformation selectivity. While the study does not isolate CAS 685126-90-3 as a discrete test article, the compound belongs to the precisely characterized substrate class of ortho-bromo propargyl benzoate esters.

Biocatalysis Regioselectivity Enzymatic Dihydroxylation Green Chemistry

Cascade Cyclocarbopalladation of ortho-(Prop-2-ynyloxy)bromobenzenes to Benzofurans: Structural Requirement for 5-Bromo Substitution

A palladium-catalyzed cascade reaction of 1-(3-arylprop-2-ynyloxy)-2-bromo benzene derivatives with organoboron compounds has been developed for the synthesis of C3-functionalized 2-unsubstituted benzofurans [1]. The transformation proceeds through a sequence of oxidative addition of the ortho-C–Br bond to Pd(0), intramolecular carbopalladation across the tethered alkyne, transmetallation with an organoboron reagent, and reductive elimination/aromatization. Critically, this cascade depends on the simultaneous presence of an ortho-bromine (for oxidative addition) and a prop-2-ynyloxy substituent (for intramolecular cyclization). Methyl 5-bromo-2-(2-propynyloxy)benzenecarboxylate, bearing the bromine at the 5-position (para to the ester, ortho to the propargyloxy group), conforms to the substrate scope requirements described in this methodology. Analogs lacking either the bromine or the propargyloxy group are unreactive under these conditions; analogs with chlorine instead of bromine require harsher catalysts and give lower yields.

Palladium Catalysis Cascade Reactions Benzofuran Synthesis Heterocyclic Chemistry

Synthesis of Bioactive Propynyloxy-Substituted Aurones as Cathepsin B Inhibitors: Structural Role of the Propargyloxy-Bromobenzene Motif

Propynyloxy-substituted aurone derivatives have been synthesized and evaluated as cathepsin B inhibitors [1]. While this study does not employ CAS 685126-90-3 as a direct starting material, it establishes the biological relevance of the propargyloxy-bromobenzene pharmacophoric substructure. Among structurally characterized analogs, the 5-bromo-2-(2-propynyloxy)benzylidene scaffold serves as a key condensation partner with benzofuran-3(2H)-ones to generate the aurone core . The documented derivative 5-bromo-N'-[5-bromo-2-(2-propynyloxy)benzylidene]-1-benzofuran-2-carbohydrazide directly incorporates the 5-bromo-2-(2-propynyloxy)phenyl motif present in the target compound . Analogs lacking the 5-bromo substitution or bearing alternative halogens at this position have been reported to exhibit altered cathepsin B inhibitory potency in this chemotype, though the data remain unpublished in peer-reviewed journals at the level of direct statistical comparison.

Medicinal Chemistry Cathepsin B Inhibition Aurone Synthesis Anticancer

Methyl 5-Bromo-2-(2-Propynyloxy)benzenecarboxylate: Evidence-Backed Research and Industrial Deployment Scenarios


Dual-Functional Building Block for Orthogonal Conjugation in Chemical Biology Probe Synthesis

The combination of a 5-bromo substituent for Pd-catalyzed cross-coupling and a 2-propargyloxy group for CuAAC click chemistry makes this compound ideally suited for constructing chemical biology probes requiring sequential, chemoselective functionalization. In a typical workflow, the aryl bromide is first diversified via Suzuki-Miyaura coupling to install a targeting ligand or fluorophore, followed by CuAAC conjugation to an azide-modified biomolecule or affinity tag [1]. The methyl ester can be retained as a masked carboxylate or hydrolyzed to the free acid for further amidation. This orthogonal reactivity profile eliminates the need for protecting group strategies that would be required if using mono-functional analogs, reducing synthetic step count and improving overall yield [2].

Pd-Catalyzed Cascade Synthesis of C3-Functionalized Benzofurans for Medicinal Chemistry Libraries

The ortho-alkynyloxy bromide architecture of this compound positions it as a substrate for palladium-catalyzed cascade cyclocarbopalladation/cross-coupling, enabling one-pot synthesis of C3-functionalized 2-unsubstituted benzofurans [1]. This is a documented methodology for which the compound's structural scaffold is pre-validated. The benzofuran core is a privileged structure in medicinal chemistry, appearing in drugs with antiarrhythmic, anti-inflammatory, and anticancer activities. The methyl ester at the 1-position provides a synthetic handle for further diversification (hydrolysis, amidation, reduction) after the cascade transformation is complete.

Biocatalytic Dihydroxylation for Chiral Cyclohexadiene Diol Synthon Production

Building on the finding that ortho-bromobenzoate esters with propargyl ester groups exhibit distinct regioselectivity in toluene dioxygenase (TDO)-catalyzed dihydroxylation [1], this compound can serve as a substrate for generating chiral cis-cyclohexadiene diol intermediates. These diols are versatile chiral pool starting materials for natural product synthesis. The propargyl ester group uniquely modulates the enzyme's binding orientation, potentially yielding product ratios and enantiomeric excesses that differ from those obtained with methyl, ethyl, or allyl ester analogs. Pilot enzymatic screening with this specific substrate is recommended to establish the precise diastereomeric ratio and isolated yield [2].

Precursor to Cathepsin B Inhibitor Aurones for Anticancer Lead Optimization

The 5-bromo-2-(2-propynyloxy)phenyl substructure embedded in this compound (after ester hydrolysis and oxidation to the corresponding benzaldehyde) serves as a direct synthetic precursor to propynyloxy-substituted aurones with reported cathepsin B inhibitory activity [1]. Cathepsin B is a validated target in oncology, implicated in tumor invasion and metastasis. For medicinal chemistry teams optimizing this chemotype, procurement of CAS 685126-90-3 provides a cost-effective entry point for SAR exploration at the ester position (retained or converted to amides/hydrazides) while preserving the 5-bromo-2-propargyloxy pharmacophoric core [2].

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